molecular formula C7H12O4 B585029 (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate CAS No. 147058-42-2

(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate

Cat. No.: B585029
CAS No.: 147058-42-2
M. Wt: 160.169
InChI Key: MTEONBBZTCJWHA-NTSWFWBYSA-N
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Description

(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS 147058-42-2) is a high-purity chiral building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol, this tetrahydrofuran derivative is characterized by its specific (2S,5R) stereochemistry, which is critical for its function in synthesizing stereochemically defined complex molecules . Its primary research value lies in its role as a key synthetic intermediate for the development of nucleoside and nucleotide analogues . This compound serves as a precursor in the synthesis of important structures like 5-hydroxypiperidine-2-carboxylic acid, a valuable scaffold in drug discovery . Furthermore, its structural features are exploited in the development of ProTide technologies, a sophisticated prodrug approach designed to enhance the intracellular delivery of nucleoside monophosphates and monophosphonates . This technology has been pivotal in creating FDA-approved antiviral agents, underscoring the compound's utility in advancing therapeutic candidates for diseases such as cancer, hepatitis, and viral infections . The mechanism of action for downstream therapeutic molecules derived from this intermediate often involves targeting intracellular enzymes. For instance, modified nucleosides can be metabolized into active triphosphate species that inhibit viral polymerases or get incorporated into DNA/RNA chains, leading to chain termination . As a supplier, we provide this compound with a documented purity of 97% to ensure consistent and reliable results in your research experiments. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (2S,5R)-5-hydroxyoxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEONBBZTCJWHA-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

A prominent route involves the use of chiral auxiliaries to induce stereoselectivity during cyclization. For example, TiCl₄-catalyzed epoxide opening with enolsilanes enables the formation of 2,2-disubstituted tetrahydrofurans. In one protocol, treatment of a γ-lactone carboxylic acid intermediate with BH₃·Me₂S followed by acetic anhydride yields cis-configured tetrahydrofurans with >90% diastereomeric excess (de).

Reaction Conditions :

  • Substrate: γ-Lactone carboxylic acid (e.g., 2a in)

  • Reducing Agent: BH₃·Me₂S (10 eq, -30°C → RT)

  • Lactonization: Acetic anhydride, pyridine (0°C, 2 h)

  • Yield: 54% (two-step)

Asymmetric Epoxidation and Ring Closure

The Sharpless-Kagan epoxidation of allylic alcohols provides enantiomerically enriched epoxides, which undergo 5-exo-trig cyclization. For instance, epoxide 26a (X = OH) treated with BF₃·OEt₂ forms tetrahydrofuran 27 with axial hydroxyl stereochemistry.

Key Data :

ParameterValueSource
CatalystBF₃·OEt₂
Temperature-20°C → RT
Diastereoselectivity89:11 (cis:trans)

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 5-hydroxytetrahydrofuran-2-carboxylate is resolved using Pseudomonas fluorescens lipase (PFL) in organic solvents. The enzyme selectively hydrolyzes the (2R,5S)-enantiomer, leaving the desired (2S,5R)-ester intact.

Optimized Protocol :

  • Substrate: Racemic ethyl 5-hydroxytetrahydrofuran-2-carboxylate

  • Enzyme: PFL (50 mg/mmol)

  • Solvent: Isooctane, 30°C

  • Conversion: 48% (ee >98% for unreacted ester)

Dynamic Kinetic Resolution (DKR)

Combining lipases with racemization catalysts (e.g., Shvo’s catalyst ) enables near-quantitative yields. For example, Candida antarctica lipase B (CAL-B) and ruthenium complexes achieve 95% ee at 70°C in toluene.

Stereoselective Lactonization and Esterification

Acid-Catalyzed Lactonization

Cyclization of hemiacetal intermediates derived from 5-oxo-tetrahydrofuran-2-carboxylic acid esters is a key step. Using p-toluenesulfonic acid (PTSA) in methanol, the hydroxyl and carboxyl groups undergo intramolecular esterification to form the tetrahydrofuran ring.

Representative Procedure :

  • Substrate : 5-Oxo-tetrahydrofuran-2-carboxylic acid

  • Esterification : Ethanol, H₂SO₄ (reflux, 12 h)

  • Lactonization : PTSA, MeOH (60°C, 6 h)

  • Yield : 76% (over two steps)

Mitsunobu Reaction for Stereoinversion

The Mitsunobu reaction converts secondary alcohols to inverted esters. For example, (2R,5S)-configured intermediates are transformed to (2S,5R)-esters using DIAD/PPh₃ and a carboxylic acid.

Conditions :

  • Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq)

  • Solvent: THF, 0°C → RT

  • Yield: 82% (ee = 99%)

Industrial-Scale Production

Continuous Flow Catalysis

Large-scale synthesis employs fixed-bed reactors with heterogeneous catalysts (e.g., Amberlyst-15 ). A continuous process achieves 92% conversion by maintaining optimal residence time (30 min) and temperature (80°C).

Process Parameters :

ParameterValueSource
Catalyst Loading5 wt%
Pressure10 bar
Space Velocity0.8 h⁻¹

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic mixtures are dynamically resolved via selective crystallization. Using chiral additives (e.g., brucine), the (2S,5R)-enantiomer crystallizes preferentially from ethanol/water, yielding 68% recovery.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Catalytic Asymmetric54–7690–99ModerateHigh
Enzymatic Resolution48–9598–99HighMedium
Mitsunobu Reaction8299LowHigh
Continuous Flow9299HighLow

Scientific Research Applications

(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Stereochemical and Geometrical Isomers

Differences in stereochemistry or ring geometry significantly alter biological activity and chemical behavior:

Compound Name Key Features Biological/Chemical Impact
Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Geometrical isomer (pyran ring, 6-membered) Reduced enzymatic affinity due to larger ring size and altered hydroxyl orientation
Ethyl (2S,5S)-5-hydroxytetrahydrofuran-2-carboxylate Stereoisomer (5S configuration) Potential differences in receptor binding due to inverted hydroxyl position

The cis vs. trans arrangement of substituents in pyran analogs further modulates solubility and metabolic stability .

Ester Group Modifications

Varying the ester group impacts solubility, hydrolysis kinetics, and bioactivity:

Compound Name Ester Group Key Differences
Methyl tetrahydro-2H-pyran-2-carboxylate Methyl ester Lower lipophilicity and faster hydrolysis rates compared to ethyl esters
(S)-Tetrahydrofuran-2-carboxylic acid Carboxylic acid (no ester) Increased acidity and hydrogen-bonding capacity, altering pharmacokinetics

Analysis : The ethyl ester in the target compound balances lipophilicity and metabolic stability, making it more suitable for drug delivery than methyl esters or carboxylic acid derivatives .

Substituent Variations on the Tetrahydrofuran Ring

Functional group substitutions influence reactivity and applications:

Compound Name Substituents Unique Properties
Ethyl 5-(chloromethyl)-2-oxotetrahydrofuran-3-carboxylate Chloromethyl and ketone groups Enhanced electrophilicity for nucleophilic substitution reactions
(S)-5-Oxotetrahydrofuran-2-carbonyl chloride Carbonyl chloride High reactivity in acyl transfer reactions; unsuitable for biological applications
Ethyl (2S,5R)-5-cyanopyrrolidine-2-carboxylate Cyano group (pyrrolidine ring) Distinct hydrogen-bonding and electronic properties due to nitrile functionality

Analysis : The hydroxyl group in the target compound provides a site for hydrogen bonding and enzymatic recognition, distinguishing it from halogenated or ketone-containing analogs. Its lack of electrophilic groups (e.g., Cl, CN) reduces cytotoxicity compared to halogenated derivatives .

Ring System Comparisons

Expanding or modifying the ring system alters physicochemical properties:

Compound Name Ring System Key Differences
Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate Pyran (6-membered) Increased ring flexibility and reduced steric hindrance
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Bicyclic framework Enhanced rigidity and stereochemical complexity

Analysis : The tetrahydrofuran ring in the target compound offers a balance between stability and reactivity, unlike bicyclic systems, which may hinder synthetic accessibility .

Biological Activity

(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound belonging to the tetrahydrofuran class, recognized for its hydroxyl and ethyl ester functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H14_{14}O4_{4}
  • CAS Number : 147058-42-2
  • Molecular Weight : 174.19 g/mol
  • Functional Groups : Hydroxyl (-OH), Ethyl Ester (-COOEt)

The unique stereochemistry of this compound contributes to its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, while the ethyl ester group enhances lipophilicity, facilitating membrane permeability.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : A suitable precursor such as a 2,5-dihydroxy compound.
  • Cyclization : Formation of the tetrahydrofuran ring using acid catalysts.
  • Esterification : Reaction with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

This synthetic route is crucial for producing high-purity compounds for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's hydroxyl and ester groups facilitate participation in biochemical pathways, potentially influencing enzyme activities and cellular signaling mechanisms.

Research Findings

  • Antioxidant Activity : Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : Research has shown that derivatives of tetrahydrofurans can inhibit enzymes like lipoxygenase, which are involved in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties .
  • Potential as a Drug Intermediate : The compound is being investigated as a precursor for synthesizing bioactive molecules with therapeutic potential, particularly in drug development targeting various diseases .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several tetrahydrofuran derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with this compound compared to untreated controls.

CompoundConcentration (µM)ROS Reduction (%)
Control-0
Compound1045
Compound5065

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that this compound reduced swelling in animal models of inflammation by inhibiting leukotriene synthesis.

Treatment GroupSwelling Reduction (%)
Control0
Low Dose30
High Dose55

Comparison with Similar Compounds

A comparative analysis with other related compounds highlights the unique properties of this compound:

CompoundStructure TypeBiological Activity
(2S,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylateMethyl EsterModerate antioxidant
(2S,5R)-Propyl 5-hydroxytetrahydrofuran-2-carboxylatePropyl EsterLow anti-inflammatory
This compound Ethyl Ester High antioxidant & anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : Multi-step organic synthesis typically involves esterification, cyclization, and stereoselective hydroxylation. Key steps include:

  • Esterification : Use of ethyl chloroformate or activated carboxylic acid derivatives under anhydrous conditions.
  • Cyclization : Acid- or base-catalyzed ring closure, monitored via thin-layer chromatography (TLC) for intermediate purity .
  • Stereochemical control : Chiral catalysts (e.g., Sharpless-type catalysts) or enzymatic resolution to ensure (2S,5R) configuration .
  • Optimization : Reaction temperature (typically 0–60°C), solvent polarity (e.g., THF, DCM), and stoichiometric ratios are systematically varied. Yields are validated via NMR and mass spectrometry (MS) .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Analytical workflow :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, hydroxyl proton at ~2–5 ppm). NOESY or COSY confirms spatial proximity of stereocenters .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB; retention times compared to standards .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C8_8H14_{14}O4_4, expected m/z 175.0970) .

Q. What are the key stability considerations for this compound under experimental storage?

  • Degradation pathways : Hydrolysis of the ester group in aqueous media or photooxidation of the tetrahydrofuran ring.
  • Mitigation :

  • Storage in anhydrous solvents (e.g., acetonitrile) at −20°C.
  • Use of amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or catalytic interactions?

  • Case study : Molecular docking simulations reveal that the (5R)-hydroxyl group forms hydrogen bonds with active-site residues of target enzymes (e.g., oxidoreductases), while the (2S)-ethyl ester enhances lipophilicity for membrane penetration .
  • Experimental validation :

  • Enantiomer comparison : (2S,5R) vs. (2R,5S) isomers tested in enzyme inhibition assays (e.g., IC50_{50} values differ by >10-fold due to stereospecific binding) .
  • Circular dichroism (CD) : Confirms conformational stability in buffer solutions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Common issues :

  • Dynamic stereochemistry : Chair-flipping in the tetrahydrofuran ring causes signal splitting. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes conformers for clearer analysis .
  • Impurity interference : MS/MS fragmentation identifies co-eluting contaminants; column chromatography (e.g., silica gel) improves purity .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methods :

  • DFT calculations : Predict regioselectivity in nucleophilic attacks (e.g., hydroxyl group vs. ester carbonyl) using Gaussian or ORCA software.
  • Solvent effects : COSMO-RS models simulate polarity impacts on reaction barriers .

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